2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide, with the Chemical Abstracts Service registry number 249921-57-1, is a compound related to the family of lysergamides, which are derivatives of lysergic acid. This compound is characterized by its unique molecular structure and potential psychoactive properties, making it a subject of interest in both scientific research and forensic studies.
The compound is synthesized from lysergic acid, which is derived from the ergot fungus (Claviceps purpurea). The synthesis of lysergamides typically involves modifying the lysergic acid structure through various chemical reactions to introduce functional groups that alter their pharmacological properties .
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide is classified as a semi-synthetic hallucinogen. It falls under the category of indole alkylamines, which includes other well-known compounds such as lysergic acid diethylamide (LSD) and various substituted tryptamines . The compound is not widely known in recreational contexts compared to its analogs but is significant in research settings.
The synthesis of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide typically begins with lysergic acid or its derivatives. The following steps outline a general approach to synthesizing this compound:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide is C_19H_24N_2O_3. Its structure features:
The compound can undergo various chemical reactions typical for amides and ketones:
Reactivity studies often utilize spectroscopic methods to monitor changes in molecular structure during these reactions, providing insights into stability and potential degradation pathways .
The mechanism of action for 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide likely involves interaction with serotonin receptors in the brain, particularly the 5-HT_2A receptor. This interaction leads to alterations in neurotransmitter release and synaptic activity, resulting in hallucinogenic effects.
Research indicates that lysergamides exhibit high affinity for serotonin receptors, which correlates with their psychoactive properties. Studies suggest that structural modifications can significantly impact receptor binding affinity and efficacy .
Relevant data from spectroscopic analyses indicate specific absorption peaks corresponding to functional groups present in the molecule, aiding in characterization efforts .
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide is primarily used in research settings:
These applications underscore the importance of understanding both the chemical properties and biological interactions of this compound within pharmacological contexts.
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide (CAS 249921-57-1) belongs to the ergoline alkaloid class and is systematically named as (8β)-9,10-Didehydro-2,3-dihydro-3-hydroxy-N,6-dimethyl-2-oxo-N-propylergoline-8-carboxamide [4]. Its molecular formula is C₂₀H₂₅N₃O₃, with a molecular weight of 355.43 g/mol [1] [4]. The compound is alternatively designated as 2-Oxo-3-hydroxy LAMPA or 2-Oxo-3-hydroxylysergic Acid Methyl Propyl Amide in pharmacological literature, reflecting its status as a modified lysergamide derivative [1] [3]. The "D-" specification in its common name denotes the stereochemistry at the C8 position, consistent with the natural configuration of lysergic acid derivatives. This nomenclature distinguishes it from parent lysergamide (which lacks the 2-oxo-3-hydroxy modifications) and N-methyl-N-propyl substitutions [4].
Table 1: Systematic Nomenclature of Lysergamide Derivatives
Common Name | Systematic Name | Substituents |
---|---|---|
Lysergamide | (8β)-9,10-Didehydro-N,6-dimethylergoline-8-carboxamide | None |
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide | (8β)-9,10-Didehydro-2,3-dihydro-3-hydroxy-N,6-dimethyl-2-oxo-N-propylergoline-8-carboxamide | 2-oxo, 3-hydroxy, N-methyl, N-propyl |
LSD | (8β)-N,N-Diethyl-6-methyl-9,10-didehydroergoline-8-carboxamide | N,N-diethyl |
The compound features a tetracyclic ergoline scaffold with two critical chiral centers at C5 and C8 (ergoline numbering), adopting (6aR,9R) configurations that define its three-dimensional orientation [4] [5]. The 2-oxo (ketone) and 3-hydroxy (secondary alcohol) modifications on the indole ring introduce additional stereogenic complexity at C3, potentially generating diastereomers. Commercial standards often supply this compound as a mixture of diastereomers due to epimerization at the C3 position [5]. Nuclear Magnetic Resonance (NMR) studies confirm that the ergoline ring system adopts a rigid, bent conformation, while the N-propyl group exhibits free rotation. The 3-hydroxy group participates in intramolecular hydrogen bonding with the adjacent 2-oxo moiety, influencing the molecule’s polarity and spectroscopic properties [4]. Mass spectrometry characteristically shows a molecular ion peak at m/z 355, with key fragments at m/z 309 (loss of -CH₂CHO) and 499 (bis-TMS derivative) used for analytical identification [2] [9].
Table 2: Key Spectroscopic Signatures
Technique | Characteristic Features |
---|---|
Mass Spectrometry | Molecular ion: m/z 355; Fragments: 309, 499 (bis-TMS derivative) |
Infrared Spectroscopy | O-H stretch: 3200-3400 cm⁻¹; C=O stretch: 1640-1680 cm⁻¹ (amide I), 1700-1750 cm⁻¹ (ketone) |
NMR | C3-hydroxy proton: δ 4.8-5.2 ppm; N-methyl: δ 2.8-3.0 ppm |
This lysergamide derivative decomposes above 145°C, indicating limited thermal stability characteristic of ergoline alkaloids [4]. It exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol but limited solubility in water or nonpolar solvents [4] [6]. The compound’s acidity is defined by a predicted pKa of 11.72±0.40 for the indolic nitrogen, while the 3-hydroxy group acts as a weak acid (pKa ~14) [4]. Stability studies reveal significant light sensitivity, particularly under UV exposure, necessitating storage at -20°C under inert atmosphere [4] [5]. The compound undergoes pH-dependent degradation: alkaline conditions (pH >8) accelerate decomposition, while acidic environments (pH 4-6) enhance stability in aqueous matrices [7]. This instability necessitates careful handling during analytical procedures, with recommendations for amber glassware, temperature control, and prompt analysis [5] [7].
Table 3: Physicochemical Profile
Property | Value/Characteristics | Conditions |
---|---|---|
Melting Point | >145°C (decomposition) | Ambient pressure |
Solubility | Soluble: DMSO, methanol; Slightly soluble: Water; Insoluble: Hexane | 25°C |
pKa | 11.72±0.40 (predicted) | Aqueous solution |
Storage Stability | -20°C under inert atmosphere | Long-term |
Structurally, 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide differs from lysergamide through three modifications: (1) oxidation at C2 (ketone formation), (2) hydroxylation at C3, and (3) N-methyl-N-propyl amide substitution. These alterations increase its molecular weight by 72 Da compared to lysergamide (MW 283.38) and significantly enhance polarity, reflected in its predicted logP value of approximately 1.5 versus LSD’s 2.7 [4] [7]. The compound functions as a major metabolite of N-methyl-N-propyl lysergamide (LAMPA), with analogous metabolic pathways generating 2-oxo-3-hydroxy-LSD from LSD itself [1] [2]. Crucially, human urinary studies demonstrate that 2-oxo-3-hydroxy metabolites appear at concentrations 4-41 times higher than their parent compounds, making them superior analytical targets for confirmation of lysergamide exposure [2] [7]. Unlike LSD, which contains an N,N-diethylamide, this derivative’s N-methyl-N-propyl configuration modifies its receptor binding profile, though detailed pharmacological studies remain limited. Detection in biological matrices relies on chromatography (HPLC, TLC) coupled with mass spectrometry, with immunoassays specifically targeting the 2-oxo-3-hydroxy motif now patented [6] [9].
Table 4: Structural and Analytical Comparison with Related Compounds
Parameter | Lysergamide | 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide | LSD | 2-Oxo-3-hydroxy-LSD |
---|---|---|---|---|
Molecular Formula | C₁₉H₂₃N₃O | C₂₀H₂₅N₃O₃ | C₂₀H₂₅N₃O | C₂₀H₂₅N₃O₃ |
Molecular Weight | 283.38 | 355.43 | 323.44 | 355.43 |
Key Substituents | None | 2-oxo, 3-hydroxy, N-methyl, N-propyl | N,N-diethyl | 2-oxo, 3-hydroxy, N,N-diethyl |
Relative Urinary Concentration | Low | High (vs. parent) | Low | 10-43x LSD |
Primary Detection Method | GC-MS/MS | LC-MS (m/z 309/499) | Immunoassay | Immunoassay/GC-MS |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: